6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 898911-37-0) is a heterocyclic compound with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g/mol . It features a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 1, a chlorine atom at position 6, and a carbaldehyde group at position 4. This compound is synthesized via the Vilsmeier-Haack reaction, which involves the formylation of pyrazole precursors under controlled conditions . Notably, Quiroga et al. optimized this method using the Vilsmeier reagent (POCl₃ and DMF) at 100°C for 5 hours to achieve moderate yields .
The carbaldehyde group at position 5 makes it a versatile intermediate for synthesizing chalcone analogs, bipyrazoles, and tricyclic heterocycles . Additionally, Samar et al.
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHIGWNRBZZZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726506 | |
| Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898911-37-0 | |
| Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-aminopyrazole with 2-chloro-3-formylpyridine in the presence of a base can yield the desired compound . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: 6-Amino-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is primarily related to its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways such as Ras/Erk and PI3K/Akt. This inhibition can lead to the suppression of cancer cell growth and survival.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity at the carbaldehyde group, facilitating condensation reactions .
Synthetic Methods :
- The Vilsmeier-Haack reaction is widely used for carbaldehyde introduction but requires high temperatures (~100°C) .
- Vinamidinium salts enable one-pot synthesis, reducing reaction steps and improving yields .
- Ionic liquids (e.g., [bmim][BF₄]) are employed for analogs like the tert-butyl derivative, offering mild conditions and recyclability .
Key Observations:
Antimicrobial Activity : The methyl-substituted compound exhibits broad-spectrum activity against bacteria and fungi, likely due to its planar structure penetrating lipid bilayers .
Anticancer Potential: The phenyl-substituted analog shows enhanced proapoptotic effects in cancer cells, attributed to improved hydrophobic interactions with cellular targets .
Derivative Utility : Carbaldehyde derivatives like chalcones and bipyrazoles display kinase inhibition, making them candidates for anti-inflammatory and anticancer therapies .
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H4ClN3
- Molecular Weight : 153.57 g/mol
- CAS Number : 63725-51-9
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest potential interactions with various biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives, including 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. Research indicates that modifications in the structure can significantly enhance activity against various cancer cell lines.
These values indicate a promising profile for the compound in inhibiting cell growth.
The mechanisms underlying the biological activity of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde are still under investigation. However, studies suggest that it may act through the following pathways:
- Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cancer progression, which may contribute to its antiproliferative effects.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, a desirable property for anticancer agents.
Case Studies and Research Findings
A notable study evaluated the antitumor efficacy of related pyrazolo compounds in xenograft models. The results demonstrated significant tumor growth reduction without substantial toxicity, indicating a favorable therapeutic window for compounds similar to 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .
Comparative Analysis with Related Compounds
The following table compares the IC50 values of various pyrazolo derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | A549 | 0.13 |
| RB-07-16 (C6-PyraP-BP inhibitor) | PDAC | Significant reduction observed |
| Compound X | HeLa | 0.058 |
This comparison illustrates the competitive efficacy of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde relative to other compounds.
Q & A
Q. How can researchers optimize the synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde to improve yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, describes a procedure using ethanol as a solvent and piperidine as a catalyst to facilitate aldehyde-amine coupling. Key parameters include:
- Reaction Time : 5 hours under reflux .
- Solvent Selection : Ethanol is preferred due to its polarity and boiling point (78°C), which aids in maintaining reaction temperature .
- Workup : Cooling the reaction mixture to room temperature and precipitating the product in water enhances purity .
For intermediates, highlights the use of X-ray crystallography to confirm regioselectivity during pyrazole ring formation, ensuring correct functionalization at the 6-chloro position .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is critical:
- X-ray Crystallography : Resolves atomic-level structure, as demonstrated in for a related pyrazole carbaldehyde derivative .
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., aldehyde proton at ~9.8 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of aldehyde group functionalization in this compound?
- Methodological Answer : Mechanistic studies may involve:
- Kinetic Isotope Effects (KIE) : Replace the aldehyde proton with deuterium to assess rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for nucleophilic additions .
provides an example of hydrazine hydrate reacting with pyrazole-carbaldehydes to form fused heterocycles, suggesting a nucleophilic attack mechanism at the aldehyde carbon .
Q. How to design experiments to evaluate the biological activity of derivatives of this compound?
- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods .
- Kinase Inhibition Studies : Screen for activity against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl, aldehyde) and correlate with activity trends .
Q. How to resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Multi-Technique Validation : Cross-check NMR, MS, and X-ray data ( ) .
- Variable-Temperature NMR : Detect conformational flexibility or tautomeric equilibria .
- Synchrotron Crystallography : High-resolution data reduces ambiguity in electron density maps .
Key Notes
- Regioselectivity : Substituents at the 3- and 6-positions influence reactivity. demonstrates amino group introduction via nucleophilic substitution at the 6-chloro position .
- Solubility Challenges : The aldehyde group may reduce solubility in aqueous media. suggests testing in DMSO or DMF for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
